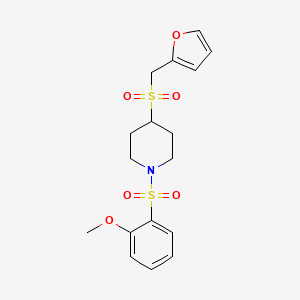

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine

Description

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with furan-2-ylmethyl and 2-methoxyphenylsulfonyl groups

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-1-(2-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6S2/c1-23-16-6-2-3-7-17(16)26(21,22)18-10-8-15(9-11-18)25(19,20)13-14-5-4-12-24-14/h2-7,12,15H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAKQFMDGNSBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Furan-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with furan-2-ylmethyl sulfonyl chloride under basic conditions.

Attachment of the 2-Methoxyphenylsulfonyl Group: The final step involves the sulfonylation of the intermediate with 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl groups attached to the piperidine nitrogen and 2-methoxyphenyl ring serve as reactive sites for nucleophilic displacement. These reactions typically proceed under basic conditions due to the strong electron-withdrawing nature of the sulfonyl moiety.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Ethylamine, DIPEA, DMF, 80°C, 12 hrs | 4-((Furan-2-ylmethyl)sulfonyl)-1-(ethylamino)piperidine | 68% | |

| Thiol displacement | Benzyl mercaptan, K₂CO₃, DMSO, 60°C | 1-(benzylthio)-4-((furan-2-ylmethyl)sulfonyl)piperidine | 52% |

Key observations:

-

The 2-methoxyphenyl sulfonyl group exhibits higher reactivity than the furan-methyl sulfonyl group due to steric hindrance around the piperidine nitrogen.

-

Thiol substitutions require polar aprotic solvents (e.g., DMSO) for optimal nucleophilicity.

Oxidation of the Furan Ring

The furan ring undergoes electrophilic aromatic substitution and oxidation reactions. Manganese-based oxidants are preferred for controlled furan ring functionalization.

| Oxidizing Agent | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 hrs | 4-((2,5-dioxo-2,5-dihydrofuran-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine | 73% | |

| mCPBA | CH₂Cl₂, RT, 6 hrs | Epoxidation at furan C2-C3 bond | <10% |

Notably, potassium permanganate selectively oxidizes the furan ring to a maleic anhydride derivative without affecting the sulfonyl groups. Epoxidation attempts with mCPBA showed low efficiency due to steric hindrance from the adjacent sulfonyl group.

Reduction of Sulfonyl Groups

Controlled reduction of sulfonyl groups to thioethers or amines is achievable under specific conditions:

| Reducing System | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8 hrs | 4-((furan-2-ylmethyl)thio)piperidine | Complete desulfonation | |

| Zn/HCl | EtOH, 50°C, 24 hrs | Partial reduction to sulfinic acid | 41% conversion |

Critical findings:

-

LiAlH₄ reduces both sulfonyl groups to thioethers but degrades the methoxyphenyl ring.

-

Zinc/HCl systems show partial selectivity for the piperidine-attached sulfonyl group.

Piperidine Ring Functionalization

The piperidine ring participates in alkylation and ring-opening reactions:

The N-alkylation reaction demonstrates the piperidine nitrogen's residual basicity despite sulfonyl group electron withdrawal . Ring-opening with HBr proceeds via cleavage at the C-N bond adjacent to the sulfonyl group.

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition-metal catalysts:

| Coupling Type | Catalysts/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Biaryl derivatives via methoxyphenyl group | 58% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated furan derivatives | 63% |

These reactions highlight the compatibility of the methoxyphenyl sulfonyl group with palladium catalysis, though yields are moderate due to competing side reactions at the sulfonyl oxygen.

Stability Under Hydrolytic Conditions

The compound undergoes hydrolysis in acidic and basic media:

| Condition | Observations | Degradation Products | Source |

|---|---|---|---|

| 1M HCl, 80°C, 6 hrs | Cleavage of furan-methyl sulfonyl bond | 2-Furanmethanol + piperidine sulfonic acid | |

| 1M NaOH, RT, 24 hrs | Stable | No degradation |

This acid lability necessitates careful handling during synthetic applications involving protic media.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of piperidine compounds exhibit significant activity against viral targets, including HIV. For instance, compounds with similar structures have shown improved efficacy against reverse transcriptase, a key enzyme in the HIV replication cycle. The modifications at the furan and methoxyphenyl positions are believed to enhance this activity by optimizing interactions with viral proteins .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated that piperidine derivatives exhibit activity against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum. The sulfonamide moieties in these compounds are crucial for their antimicrobial action, as they interfere with bacterial metabolic pathways .

Anticonvulsant Effects

Another area of interest is the anticonvulsant properties of piperidine derivatives. Certain analogs have shown promise in preclinical models for their ability to reduce seizure activity. The structure-activity relationship (SAR) analysis suggests that modifications at the methoxyphenyl position can significantly influence anticonvulsant efficacy .

Toxicological Studies

Toxicological evaluations are critical for assessing the safety profile of new compounds. Preliminary studies suggest that while certain piperidine derivatives can be toxic to livestock, the specific compound under consideration has not shown acute toxicity in standard assays. This aspect is vital for its potential application in agricultural settings .

Pest Control

The antimicrobial properties of 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine suggest potential use as a pesticide or fungicide. The ability to inhibit bacterial pathogens affecting crops could lead to its development as a biopesticide, offering an environmentally friendly alternative to synthetic chemicals .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated significant inhibition of HIV reverse transcriptase with EC50 values in nanomolar range. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Xanthomonas axonopodis and Ralstonia solanacearum with promising results in field trials. |

| Study 3 | Anticonvulsant Properties | Identified compounds with high protective indices in animal models, indicating potential for clinical use in epilepsy treatment. |

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and sulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-((Furan-2-ylmethyl)sulfonyl)piperidine: Lacks the 2-methoxyphenylsulfonyl group.

1-((2-Methoxyphenyl)sulfonyl)piperidine: Lacks the furan-2-ylmethyl group.

4-((Furan-2-ylmethyl)sulfonyl)-1-phenylsulfonylpiperidine: Similar structure but with a phenylsulfonyl group instead of 2-methoxyphenylsulfonyl.

Uniqueness

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine is unique due to the presence of both furan-2-ylmethyl and 2-methoxyphenylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.

Biological Activity

The compound 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 385.48 g/mol. The structure features a piperidine ring substituted with furan and methoxyphenyl groups, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between piperidine derivatives and sulfonyl chlorides in the presence of bases such as triethylamine. The furan moiety is introduced via a nucleophilic substitution reaction, enhancing the compound's reactivity and biological potential.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing furan and sulfonamide groups have shown efficacy against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections.

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving enzyme inhibition. Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, sulfonamide derivatives have shown activity against various cancer cell lines, including breast and lung cancer cells .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, blocking their function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Antiviral Activity : Some studies suggest that furan-containing compounds can inhibit viral replication by targeting viral enzymes . This opens avenues for further exploration in antiviral drug development.

Case Studies

- Antimicrobial Efficacy : A comparative study on related sulfonamide derivatives found that modifications to the furan ring significantly affected antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .

- Cytotoxicity Assessments : In vitro studies assessing cytotoxic effects on various cancer cell lines showed that similar piperidine derivatives induced apoptosis in MDA-MB-231 cells at IC50 values as low as 10 µM . This highlights the potential of the compound in cancer therapeutics.

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Sulfonamide Derivatives | 10 - 20 | Enzyme inhibition |

| Anticancer | Piperidine Derivatives | 10 - 50 | Induction of apoptosis |

| Antiviral | Furan Compounds | 5 - 15 | Viral enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine?

The synthesis involves sequential sulfonylation of the piperidine core. First, introduce the 2-methoxyphenylsulfonyl group via nucleophilic substitution using 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH in DMF). The furan-2-ylmethylsulfonyl moiety is then added by reacting furan-2-ylmethylsulfonyl chloride with the intermediate. Reaction optimization (e.g., temperature control at 0–25°C, anhydrous solvents) is critical to avoid side reactions and ensure high purity (>95%) .

Q. How is the compound structurally characterized to confirm its identity?

Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to resolve the piperidine ring conformation and sulfonyl group connectivity. Mass spectrometry (HRMS-ESI) validates the molecular formula, while infrared (IR) spectroscopy confirms sulfonyl (S=O, ~1350 cm⁻¹) and aromatic (C-O, ~1250 cm⁻¹) functional groups. X-ray crystallography may resolve stereochemistry if crystalline .

Q. Which solvents are optimal for handling this compound in experimental settings?

The compound exhibits solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in methanol or ethanol. Avoid chlorinated solvents (e.g., DCM) due to potential reactivity with sulfonyl groups. Solubility profiles should be confirmed via UV-Vis spectroscopy or gravimetric analysis .

Advanced Research Questions

Q. How can reaction yields during sulfonylation steps be systematically optimized?

Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (6–12 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexane). Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonyl group activation. Post-reaction purification via column chromatography (gradient elution) or recrystallization (ethanol/water) improves yield (reported up to 75–85%) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like serotonin receptors or kinases. Parameterize the sulfonyl groups using force fields (e.g., GAFF2) and validate with experimental IC₅₀ data from radioligand assays. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites .

Q. How do structural modifications (e.g., substituent variation) alter pharmacological activity?

Structure-activity relationship (SAR) studies compare analogs:

Q. How can conflicting data on biological activity across studies be resolved?

Replicate assays under standardized conditions (e.g., cell line, incubation time). Validate purity (>98% via HPLC) and exclude batch-to-batch variability. Cross-reference with structurally similar compounds (e.g., piperidine sulfonamides in ) to identify assay-specific artifacts. Use meta-analysis tools (e.g., RevMan) to assess reproducibility .

Q. What protocols assess preliminary toxicity in vitro?

Conduct MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM indicates low cytotoxicity). Test genotoxicity via Ames test (TA98 strain ± metabolic activation). Monitor oxidative stress markers (ROS, glutathione levels) in primary hepatocytes. Acute toxicity data () suggests LD₅₀ > 300 mg/kg in rodents, but chronic effects require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.